molecular formula C10H11ClN2 B099113 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile CAS No. 15190-08-6

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B099113
CAS No.: 15190-08-6
M. Wt: 194.66 g/mol
InChI Key: UWSLRLXBDMTSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoheterolysis in Synthesis

Irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile can lead to heterolytic dehalogenation, resulting in compounds like 4-(dimethylamino)biphenyl, among others. This process demonstrates a novel approach to synthesize aryl- and alkylanilines, showcasing the utility of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile in photochemical reactions (Fagnoni, Mella, & Albini, 1999).

Chemical Kinetics and Mechanism Studies

Kinetic studies of the reactions of aryl phenyl chlorothiophosphates with substituted anilines in acetonitrile provide insights into SN2 mechanisms and nucleophilic attack pathways. The results suggest a hydrogen-bonded, four-center-type transition state for a front-side attack and a trigonal bipyramidal pentacoordinate transition state for a back-side attack. These findings help to understand the chemical behavior of related compounds in synthesis processes (Hoque, Dey, Guha, Kim, Lee, & Lee, 2007).

Spectroscopic Characterization and Molecular Structure Analysis

The structural parameters and spectroscopic characterization of related compounds, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, have been determined using DFT calculations. These studies provide valuable information on the electronic structure and potential applications of these compounds in biological and corrosion inhibition contexts (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis and Anticancer Activity

Novel derivatives like 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have been synthesized and their in vitro antitumor activity tested. These compounds show potential as leading candidates for further development in cancer therapy, indicating the broad applicability of this compound in medicinal chemistry (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Photolysis and Photochemical Preparation

Studies on the photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, in the presence of various heterocycles, lead to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This research offers a deeper understanding of the photochemical behavior of such compounds, contributing to the development of new synthetic pathways in organic chemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSLRLXBDMTSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934364
Record name (4-Chlorophenyl)(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15190-08-6
Record name Acetonitrile, (p-chlorophenyl)(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.